Product packaging for 6-Chloro-9-(furan-2-ylmethyl)-9h-purine(Cat. No.:CAS No. 17801-48-8)

6-Chloro-9-(furan-2-ylmethyl)-9h-purine

Cat. No.: B11879036
CAS No.: 17801-48-8
M. Wt: 234.64 g/mol
InChI Key: IYNKBURZVGCZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Purine (B94841) Analogues in Chemical Biology

The journey into the world of purine analogues began in earnest in the mid-20th century, fundamentally shaping the field of chemotherapy. researchgate.net This era was marked by a strategic focus on creating antimetabolites—molecules that could mimic natural purines and thereby disrupt the synthesis of nucleic acids essential for cell replication. researchgate.nettaylorandfrancis.com This approach was particularly aimed at halting the proliferation of cancer cells. The groundbreaking research by George Hitchings and Gertrude Elion, who were later awarded the 1988 Nobel Prize, was pivotal. researchgate.net Their work yielded foundational purine analogues such as 6-mercaptopurine (B1684380) and thioguanine, which became indispensable in treating acute leukemias. researchgate.netnih.gov

The initial synthetic strategies for these purine antimetabolites revolved around the principle of isosteric replacement, where atoms within the purine ring were swapped with others of a similar size. nih.gov A prime example of this is the synthesis of 6-mercaptopurine, where the 6-hydroxyl group of the natural purine hypoxanthine (B114508) was replaced by a thiol group. nih.gov These early studies laid the groundwork for the development of a wide spectrum of purine and pyrimidine (B1678525) analogues. nih.gov Over time, the application of purine analogues expanded significantly beyond oncology to include antiviral medications like acyclovir (B1169) and the gout treatment allopurinol, demonstrating the broad therapeutic versatility of this class of compounds. researchgate.netwikipedia.orgthieme.de

Rationale for Investigating Furan-2-ylmethyl Substituted Purine Scaffolds

The specific focus on purine scaffolds bearing a furan-2-ylmethyl substituent is a calculated approach rooted in the established pharmacological importance of the furan (B31954) ring. utripoli.edu.lyresearchgate.net Furan derivatives are recognized for a diverse array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgwisdomlib.org The inclusion of a furan nucleus is a well-regarded strategy in medicinal chemistry to enhance the therapeutic potential of a compound. researchgate.net

Structural Classification within the Purine Derivatives Family

The family of purine derivatives is extensive, all stemming from the core structure of a fused pyrimidine and imidazole (B134444) ring system. microbenotes.com The classification of these derivatives is determined by the identity and placement of various functional groups on this purine scaffold.

6-Chloro-9-(furan-2-ylmethyl)-9H-purine is categorized as an N9-substituted purine analogue. rsc.orgnih.gov Its structural classification is defined by several key features:

A Halogenated Purine Core: The chlorine atom at the C6 position designates it as a 6-halopurine derivative. researchgate.netmedchemexpress.comresearchgate.net This feature often serves as a synthetic handle for the introduction of other substituents at this position. researchgate.net

An N9-Substituent: The attachment of the furan-2-ylmethyl group to the nitrogen atom at the 9th position of the purine ring classifies it as an N9-alkylated purine. researchgate.netrsc.orgnih.gov

A Furan Moiety: The substituent at the N9 position incorporates a furan ring, specifically a 2-furyl group. nih.gov

Thus, the precise structural classification of this compound is a 6-chloro, N9-(furan-2-ylmethyl) substituted purine derivative.

Research Findings on this compound

PropertyValue
Molecular Formula C10H7ClN4O
Molecular Weight 234.65 g/mol
Physical State Solid
Solubility Soluble in organic solvents such as DMSO and dimethylformamide. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN4O B11879036 6-Chloro-9-(furan-2-ylmethyl)-9h-purine CAS No. 17801-48-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17801-48-8

Molecular Formula

C10H7ClN4O

Molecular Weight

234.64 g/mol

IUPAC Name

6-chloro-9-(furan-2-ylmethyl)purine

InChI

InChI=1S/C10H7ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)4-7-2-1-3-16-7/h1-3,5-6H,4H2

InChI Key

IYNKBURZVGCZAH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

Biological Activities and Molecular Mechanisms of Action of 6 Chloro 9 Furan 2 Ylmethyl 9h Purine Analogues

Antiproliferative and Anticancer Activities in vitro

A significant body of research has been dedicated to the synthesis and evaluation of 6,9-disubstituted purine (B94841) analogues as potential anticancer agents. These compounds have demonstrated promising cytotoxic activities against a variety of human cancer cell lines. Purine analogues often function as antimetabolites, targeting the precursors of nucleic acid metabolism, which is crucial for cell growth, proliferation, and division.

In one study, a series of new 6,9-disubstituted purine analogues featuring a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position were synthesized and evaluated. nih.gov With the exception of one compound, the entire series exhibited promising cytotoxic activities against human liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with IC50 values ranging from 0.05 to 21.8 µM. nih.gov Two analogues, specifically the 6-(4-(4-trifluoromethylphenyl)piperazine) (compound 12) and the 6-(4-(3,4-dichlorophenyl)piperazine) (compound 25) derivatives, showed particularly high potency against hepatocellular carcinoma cells (Huh7 and HepG2), with IC50 values comparable to the established anticancer drug camptothecin. nih.gov

Another study focused on 6,8,9-trisubstituted purine derivatives. Among the synthesized compounds, those with a substituted piperazine group at the C-6 position were evaluated for their effect on cellular growth. nih.gov The 4-methylphenyl substituted piperazine analogue, in particular, displayed lower IC50 values against Huh7 cells (14.2 µM) compared to the standard chemotherapeutic agents 5-Fluorouracil (30.6 µM) and Fludarabine (28.4 µM). nih.govnih.gov This highlights the potential of multi-substituted purine scaffolds in developing novel anticancer agents. nih.gov

The cytotoxic potential of purine nucleoside analogues, such as 6-Chloro-9-(b-D-ribofuranosyl)purine, has also been recognized. medchemexpress.combiosynth.com This class of compounds is known to interfere with the synthesis of DNA, RNA, and proteins, leading to significant cytotoxicity in cancer cells, including melanoma cells. medchemexpress.combiosynth.com Synthetic purine nucleoside analogues like cladribine (B1669150) (9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-) are used in the treatment of hematological malignancies, underscoring the therapeutic relevance of this chemical class. nih.gov

Compound Name/DescriptionCell Line(s)IC50 Value (µM)Reference(s)
6-(4-(4-trifluoromethylphenyl)piperazine)-9-(substituted benzyl)purine analogueHuh70.08 - 0.13 nih.gov
6-(4-(3,4-dichlorophenyl)piperazine)-9-(substituted benzyl)purine analogueHuh7, HepG2< 0.1 - 0.13 nih.gov
9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purineHuh714.2 nih.govnih.gov
5-Fluorouracil (Control)Huh730.6 nih.gov
Fludarabine (Control)Huh728.4 nih.gov
General 6,9-disubstituted purine analoguesHuh7, HCT116, MCF70.05 - 21.8 nih.gov

Induction of Cell Cycle Arrest

The antiproliferative effects of purine analogues are often linked to their ability to disrupt the normal progression of the cell cycle. Several 2,6,9-trisubstituted purine derivatives have been identified as potent modulators of cyclin-dependent kinases (CDKs), which are key enzymes regulating the transitions between different phases of the cell cycle. For instance, roscovitine, a well-known 2,6,9-trisubstituted purine, is under investigation as an oncology drug candidate due to its CDK inhibitory activity.

In a study involving reversine-related 2,6-diamino-substituted purines, the compounds were found to cause cell cycle arrest in the G2/M phase in breast (MCF-7) and colorectal (HCT116) cancer cell lines. bldpharm.com Interestingly, these simplified analogues of reversine (B1683945) were particularly effective in cells where the tumor suppressor protein p53 was deleted or down-regulated, suggesting a potential for selective targeting of p53-defective cancers. bldpharm.com The interference with the cell cycle often leads to an increase in the proportion of cells in the G2/M phase and can also induce polyploidy. bldpharm.com

Apoptosis Induction

A primary mechanism through which purine analogues exert their anticancer effects is the induction of programmed cell death, or apoptosis. acs.orgmedchemexpress.com This process is a critical component of the antitumor activity of purine nucleoside analogues used in treating lymphoid malignancies. acs.orgmedchemexpress.com The anticancer action of these compounds often relies on a dual strategy of inhibiting DNA synthesis and actively inducing apoptosis. medchemexpress.comacs.orgmedchemexpress.com

The search for new purine derivatives is often driven by the goal of identifying agents that can selectively induce apoptosis in malignant cells while having minimal effect on normal cells. Myoseverin, a 2,6,9-trisubstituted purine, is another example of a purine derivative that can induce apoptosis, in its case by inhibiting microtubule assembly. The development of new series of purine analogues frequently involves assessing their ability to trigger this cell death pathway in various cancer cell lines.

Modulation of Cellular Redox Balance

One purine analogue, 6-Chloro-9-(b-D-ribofuranosyl)purine, has been shown to bind to the enzyme hydroxymethylbilane (B3061235) synthase (HMBS). biosynth.com This binding inhibits the production of tetrahydrobiopterin (B1682763) (THB), a critical cofactor for nitric oxide synthase (NOS) enzymes. biosynth.com NOS enzymes are responsible for the production of nitric oxide (NO), a key reactive nitrogen species (RNS) involved in numerous physiological and pathological processes. biosynth.com By inhibiting THB synthesis, this purine analogue can decrease the production of NO. biosynth.com Since NO is a component of the cellular redox environment, its modulation represents an indirect mechanism by which these compounds can affect the cellular redox balance. Alterations in the levels of reactive species like NO can disrupt redox homeostasis, potentially contributing to the induction of cell death in cancer cells.

Antimicrobial Efficacy

In addition to their anticancer properties, purine derivatives have been investigated for their potential as antimicrobial agents. The purine scaffold is a valuable starting point for the synthesis of compounds with activity against various pathogens.

Antibacterial Activity

The antibacterial potential of purine analogues has been demonstrated, particularly against mycobacteria. A diverse library of purine compounds was screened for activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govacs.org This screening identified several 2-chloro purine analogues that exhibited moderate inhibitory activity against Mtb. nih.govacs.org These findings indicate that the 6-chloropurine (B14466) scaffold can be a viable backbone for the development of new antibacterial agents.

Antimycobacterial Activity

Specific research has focused on the efficacy of purine analogues against Mycobacterium tuberculosis. In one study, a series of 6-oxo and 6-thio purine analogues were synthesized and tested, revealing that N9-substitution appears to enhance antimycobacterial activity. nih.govacs.org

A particularly potent compound, 9-benzyl-2-chloro-6-(2-furyl)purine, emerged from a screening of 6-arylpurines. This compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL against M. tuberculosis H37Rv. nih.gov The title compound of a crystallographic study, 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine, was also noted for its profound and selective activity against Mycobacterium tuberculosis. This underscores the potential of 6-chloro-9-(substituted)-purines bearing a furan (B31954) moiety as lead compounds for novel antitubercular drugs.

Compound Name/DescriptionTarget OrganismMIC (µg/mL)Reference(s)
9-benzyl-2-chloro-6-(2-furyl)purineMycobacterium tuberculosis H37Rv0.78 nih.gov
2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purineMycobacterium tuberculosisProfound and selective activity noted

Antiviral Properties

The 6-chloropurine scaffold is a cornerstone in the development of antiviral agents. Analogues have demonstrated activity against a range of DNA and RNA viruses, indicating the therapeutic potential of this chemical class.

SARS-CoV-2: Nucleoside analogues featuring a 6-chloropurine base have been synthesized and evaluated for their efficacy against the SARS-CoV, the causative agent of Severe Acute Respiratory Syndrome. nih.govnih.gov In these studies, the chlorine atom at the 6-position of the purine ring was deemed crucial for antiviral activity. nih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine moiety may allow it to form a covalent bond with a target viral enzyme, leading to effective and irreversible inhibition. nih.gov

Among the tested compounds, 6-chloro-9-(β-D-ribofuranosyl)purine and its 5'-O-benzoyl derivative exhibited significant anti-SARS-CoV activity, with potencies comparable to known antiviral agents like mizoribine (B1677216) and ribavirin. nih.gov The unprotected 5'-hydroxyl group on the ribose sugar was also found to be important, suggesting that the compound may act as a pro-drug, requiring intracellular phosphorylation to its active triphosphate form, similar to many established nucleoside antivirals. nih.gov

Table 1: Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogues nih.gov

CompoundStructureIC₅₀ (µM)¹CC₅₀ (µM)²Antiviral Index (AI)³
1 6-chloro-9-(β-D-ribofuranosyl)purine48.7>300>6.2
11 6-chloro-9-(5-O-benzoyl-β-D-ribofuranosyl)purine14.5>300>20.7
2 6-chloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine108>300>2.8
Mizoribine (Reference)68.3>300>4.4
Ribavirin (Reference)109>300>2.8

¹IC₅₀: 50% inhibitory concentration required to reduce virus plaque formation. ²CC₅₀: 50% cytotoxic concentration required to reduce cell growth by 50%. ³Antiviral Index: CC₅₀ / IC₅₀.

Coxsackievirus B3 (CVB3): Coxsackievirus B3, an enterovirus, is a significant human pathogen responsible for illnesses such as myocarditis and meningitis. nih.gov In the search for inhibitors, a series of 9-substituted purines were investigated. A structure-activity relationship (SAR) study focused on 9-(bicyclo[2.2.1]hept-2-yl)-9H-purines, where the purine base was modified at various positions, identified the 6-chloropurine derivative as the most active compound against CVB3. nih.gov This finding highlights the importance of the 6-chloro substitution for anti-enteroviral activity within this specific series of analogues. nih.gov

Enzyme Inhibition Profiles

The purine scaffold is a well-established template for designing enzyme inhibitors, particularly for kinases and enzymes involved in nucleotide metabolism, due to its structural similarity to the natural ligand ATP and purine bases.

Platelet-Derived Growth Factor Receptor α (PDGFRα): PDGFRα is a receptor tyrosine kinase that, when constitutively activated, becomes a driver oncogene in various cancers, including eosinophilic leukemia. nih.govnih.gov Collections of 2,6,9-trisubstituted purines have been identified as potent inhibitors of PDGFRα, demonstrating nanomolar efficacy. nih.govnih.gov These compounds showed strong and selective cytotoxicity against the EOL-1 human eosinophilic leukemia cell line, which harbors the FIP1L1-PDGFRA oncogene. nih.gov In treated EOL-1 cells, these purine inhibitors effectively blocked the autophosphorylation of PDGFRα and suppressed its downstream signaling pathways, including the phosphorylation of STAT3 and ERK1/2. nih.gov This inhibition of kinase signaling led to cell cycle arrest in the G1 phase and induced apoptosis. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3-ITD) and Cyclin-Dependent Kinases (CDKs): Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govoncotarget.com The purine framework has been successfully utilized to develop potent inhibitors targeting FLT3-ITD and CDKs, which are critical for cell cycle progression. nih.govmdpi.com

For instance, 2,7,9-trisubstituted 8-oxopurines have been developed as FLT3 inhibitors. nih.gov Furthermore, a dual CDK9/FLT3 inhibitor, CDDD11-8, was identified with high potency, inhibiting CDK9 and FLT3-ITD with Ki values of 8 nM and 13 nM, respectively. nih.gov In AML cells with FLT3-ITD mutations, CDK6 expression is often increased, making it a primary target for CDK4/CDK6 inhibitors. oncotarget.com Novel 2,6,9-trisubstituted purines have also been developed as potent CDK inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families. mdpi.com

Table 2: Kinase Inhibitory Activity of Representative Purine Analogues

Compound ClassTarget Kinase(s)Key FindingsReference(s)
2,6,9-Trisubstituted PurinesPDGFRαNanomolar potency; inhibited autophosphorylation and downstream signaling in EOL-1 cells. nih.gov, nih.gov
Purine Derivative (CDDD11-8)CDK9 / FLT3-ITDDual inhibitor with Kᵢ values of 8 nM (CDK9) and 13 nM (FLT3-ITD). nih.gov
2,7,9-Trisubstituted 8-OxopurinesFLT3-ITD / CDK4Potent inhibition with nanomolar IC₅₀ values; induced G1 cell cycle arrest. nih.gov
2,6,9-Trisubstituted PurinesCDK12/cyclinKPotent inhibition with IC₅₀ values < 100 nM for lead compounds. mdpi.com

The compound 6-chloropurine itself is known to interfere with purine metabolic pathways. capes.gov.brmedchemexpress.com Studies in Sarcoma 180 ascites cells demonstrated that 6-chloropurine markedly inhibits the de novo synthesis of guanine (B1146940) nucleotides from simple precursors like glycine. capes.gov.br However, the conversion of existing purine bases, such as hypoxanthine (B114508), adenine, and guanine, into nucleic acid guanine was either unaffected or stimulated. capes.gov.br This suggests a compensatory mechanism where cells increase their reliance on salvage pathways to produce guanine nucleotides when the de novo pathway is blocked by 6-chloropurine. capes.gov.br

Furthermore, 6-chloropurine serves as a substrate and inhibitor for purine-oxidizing enzymes. nih.gov It is also a critical synthetic intermediate for producing other important purine analogues, most notably the anticancer and immunosuppressive drug 6-mercaptopurine (B1684380). medchemexpress.comgoogle.com The conversion of 6-chloropurine to S-(6-purinyl)glutathione and its subsequent metabolism to 6-mercaptopurine may be a key part of its mechanism of antitumor activity. medchemexpress.com

The versatility of the purine scaffold extends to other enzyme families, including histone deacetylases (HDACs) and phosphatidylinositol 3-kinases (PI3Ks).

HDACs and PI3Ks: While specific data on 6-chloropurine analogues targeting α-amylase is scarce, research has shown the potential of purine derivatives as HDAC and PI3K inhibitors. HDACs are epigenetic regulators, and their inhibitors are used in cancer therapy. nih.gov Recently, novel purine-based inhibitors were designed that showed nanomolar inhibitory activity against HDAC6, a specific isoform that is a target in advanced prostate cancer. nih.gov In a related context, studies have shown that selective inhibition of HDAC6 can increase the sensitivity of cutaneous T-cell lymphoma to the effects of PI3K inhibitors, suggesting a synergistic therapeutic strategy involving the modulation of both pathways. nih.gov

Interactions with Cellular Regulatory Pathways (e.g., Riboswitches)

Riboswitches are structured non-coding RNA elements, typically in the 5' untranslated region of messenger RNA, that regulate gene expression by directly binding to small molecule metabolites. nih.govmdpi.com The purine-sensing riboswitch family is a key model for understanding RNA-ligand interactions. mdpi.com These riboswitches can selectively recognize guanine, adenine, or their analogues, and trigger a conformational change that terminates transcription or blocks translation initiation. nih.gov

The interaction of purine analogues with these RNA structures has been studied in detail. Specifically, 6-chloroguanine, an analogue differing from the core 6-chloropurine by an amino group at the C2 position, binds to the guanine riboswitch with a dissociation constant (KD) of 0.89 µM. nih.gov Structural analysis reveals that the riboswitch accommodates the 6-chloro substituent by forming a productive interaction between the chlorine atom and the discriminator nucleotide C74 within the binding pocket. nih.gov This demonstrates that the riboswitch binding pocket can adapt to recognize 6-substituted purines, modulating gene expression. nih.gov The ability of such analogues to bind effectively to riboswitches suggests a potential mechanism for antibiotic development, where synthetic purines could disrupt essential bacterial metabolic pathways controlled by these RNA regulators. oup.com

Computational Chemistry and in Silico Modeling for 6 Chloro 9 Furan 2 Ylmethyl 9h Purine Analogues

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as a 6-Chloro-9-(furan-2-ylmethyl)-9H-purine analogue, into the active site of a target protein. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, which is often represented as a docking score.

For purine (B94841) analogues, molecular docking studies have been instrumental in elucidating their interactions with various biological targets, including protein kinases and other enzymes. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, in silico docking studies on purine analogues have identified critical interactions with specific amino acid residues within the binding pockets of target proteins, which are essential for their biological activity. While no specific docking studies for this compound were found, the methodology would involve preparing the 3D structure of the ligand and the target protein, followed by running docking algorithms to generate and score various binding poses.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by correlating physicochemical properties or molecular descriptors of a series of compounds with their experimentally determined activities.

Development of 3D-QSAR Models

Three-dimensional QSAR (3D-QSAR) is a powerful extension of traditional QSAR that considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. For a series of this compound analogues, a 3D-QSAR model would be developed by aligning the molecules and calculating their steric and electrostatic fields. These fields are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model of biological activity.

Studies on other 2,6,9-trisubstituted purine derivatives have successfully utilized 3D-QSAR to understand their structure-activity relationships. These models have generated contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogues.

Correlation of Steric and Electronic Properties with Activity

A key outcome of QSAR analysis is the correlation of molecular descriptors, such as steric and electronic properties, with the biological activity of the compounds. Steric properties are often described by parameters like molecular volume or surface area, while electronic properties can be represented by descriptors such as partial charges, dipole moments, and HOMO/LUMO energies.

For purine analogues, QSAR studies have often revealed that both steric and electronic factors play a crucial role in determining their biological effects. The size and shape of the substituents on the purine ring, as well as their electron-donating or withdrawing nature, can significantly influence binding affinity and efficacy. A QSAR study on this compound analogues would aim to quantify these relationships, providing a predictive tool for designing new compounds with enhanced activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).

Once a pharmacophore model is developed for a series of active purine analogues, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with a desired biological activity. While no specific pharmacophore models for this compound have been published, this approach would be a valuable tool in the discovery of new analogues with similar or improved activity profiles.

Prediction of Molecular Interactions and Structural Stability

Computational methods can also be used to predict the detailed molecular interactions between a ligand and its target and to assess the structural stability of the resulting complex. Molecular dynamics (MD) simulations, for example, can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of key interactions and potential conformational changes.

Future Perspectives and Research Trajectories for 6 Chloro 9 Furan 2 Ylmethyl 9h Purine Analogues

Design and Synthesis of Advanced Purine (B94841) Derivatives with Novel Substituents

The future design of analogues based on the 6-Chloro-9-(furan-2-ylmethyl)-9H-purine scaffold will focus on systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The purine ring offers several positions for substitution, primarily at the C2, C6, and N9 positions. The existing 6-chloro group is a versatile chemical handle, readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to introduce diverse functionalities. jchps.com

Advanced synthetic strategies will move beyond simple substitutions to include the incorporation of complex and novel chemical moieties. For instance, replacing the N9-furan-2-ylmethyl group with other five- or six-membered heterocycles, or with functionalized alkyl chains, could significantly alter the molecule's interaction with target proteins. Furthermore, modifications at the C2 position can be explored to improve target engagement and specificity. The implementation of modern synthetic methodologies, such as copper-catalyzed "click chemistry" or palladium-catalyzed cross-coupling reactions, can generate large libraries of diverse analogues for high-throughput screening. researchgate.net

A key objective is to establish a clear Structure-Activity Relationship (SAR). By systematically altering substituents and evaluating the biological activity of the resulting compounds, researchers can identify the chemical features essential for therapeutic efficacy. For example, studies on other 2,6-disubstituted purine derivatives have successfully identified potent inhibitors of specific cellular targets like the STAT3 transcription factor. nih.gov

Table 1: Examples of Substituent Modifications on the Purine Scaffold and Their Potential Impact

Position of ModificationExample of Novel SubstituentPotential Therapeutic Impact
C6 Amino acid or short peptide fragmentsImproved cell permeability and target specificity
C2 Aryl or heteroaryl groupsEnhanced π-π stacking interactions with target proteins
N9 Azacycloalkanes (e.g., piperidine, morpholine)Increased selectivity and improved physicochemical properties researchgate.net
N9 Acyclic sugar mimicsPotential for antiviral activity by mimicking nucleosides

Identification of Undiscovered Molecular Targets

While purine analogues are known to target a range of proteins, including kinases, polymerases, and enzymes in the purine salvage pathway, the molecular targets for novel scaffolds like this compound analogues are yet to be discovered. researchgate.netnih.gov A primary future research trajectory will be the identification of their specific binding partners within the cell.

Initial screening efforts would likely involve testing new analogues against panels of known purine-binding proteins, such as protein kinases and phosphodiesterases. researchgate.net However, to uncover truly novel targets, more advanced and unbiased approaches are necessary. Techniques such as chemical proteomics, using affinity-based probes derived from the parent compound, can be employed to "fish out" binding proteins from cell lysates for identification by mass spectrometry.

Furthermore, computational methods, including inverse molecular docking, can screen the entire human proteome in silico to predict potential binding partners. These predictions can then be validated experimentally. Identifying undiscovered targets is crucial, as it can open up entirely new therapeutic avenues and provide treatments for diseases currently considered intractable.

Table 2: Known and Potential Molecular Targets for Purine Analogues

Target ClassSpecific ExamplesAssociated Therapeutic Area
Protein Kinases PI3K, STAT3, CdksOncology nih.govmedscape.com
DNA/RNA Polymerases Viral RNA-dependent RNA polymeraseVirology wikipedia.orgnih.gov
Metabolic Enzymes Purine Nucleoside Phosphorylase (PNP), IMP DehydrogenaseOncology, Immunology nih.govdrugbank.com
Chaperone Proteins Heat shock protein 90 (Hsp90)Oncology researchgate.net
G-Protein Coupled Receptors Adenosine ReceptorsNeurology, Inflammation

Elucidation of Comprehensive Mechanistic Pathways

Understanding precisely how a drug molecule exerts its effect is fundamental to its development. For analogues of this compound, a key research goal will be to elucidate their complete mechanism of action. Many purine analogues function as antimetabolites; after cellular uptake and metabolic activation (often through phosphorylation), they interfere with the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis. wikipedia.orgtaylorandfrancis.com

Future research must go beyond this general understanding to map the specific downstream signaling cascades affected by the binding of a new analogue to its target. For example, if an analogue is found to inhibit a specific kinase, subsequent studies would need to identify the key downstream substrates of that kinase and determine how their phosphorylation status is altered.

Comprehensive mechanistic elucidation will involve a suite of modern biological techniques. Transcriptomic (RNA-seq) and proteomic analyses can provide a global view of the changes in gene and protein expression following treatment with a compound. These unbiased, system-wide approaches can reveal effects on cellular pathways that were not previously hypothesized, offering a holistic view of the drug's impact and potentially identifying biomarkers for patient response.

Strategic Development Towards Targeted Therapies

The ultimate goal of designing and studying these novel purine analogues is their strategic development into targeted therapies. This involves a multi-pronged approach that leverages the knowledge gained from synthesis, target identification, and mechanistic studies. The development strategy will be guided by the specific biological activity profile of the most promising lead compounds.

If an analogue demonstrates potent and selective inhibition of a target known to be a driver of a particular cancer (e.g., a specific kinase in a leukemia subtype), development will focus on its optimization as an anti-cancer agent. nih.govnih.gov This includes refining its structure to maximize on-target activity while minimizing off-target effects that could lead to toxicity.

Alternatively, if a compound shows broad activity against viral replication, as has been seen with other purine derivatives, the strategic focus would shift to developing it as an antiviral agent. nih.gov This would involve testing against a wide range of viruses and optimizing its properties for that therapeutic context. The development process will also involve creating prodrug versions of active compounds, a strategy that can enhance oral bioavailability and improve the intracellular delivery of the active molecule. nih.gov This strategic, indication-driven approach ensures that research efforts are channeled towards addressing specific unmet medical needs where the novel purine analogues are most likely to succeed.

Q & A

Q. 1.1. What synthetic methodologies are optimal for preparing 6-Chloro-9-(furan-2-ylmethyl)-9H-purine?

Answer: The synthesis typically involves N-alkylation of 6-chloropurine with furan-2-ylmethyl halides under basic conditions. For example:

  • Step 1: React 6-chloropurine with 2-(chloromethyl)furan in the presence of K₂CO₃ or DIPEA in a polar aprotic solvent (e.g., DMF, acetonitrile) at 50–80°C .
  • Step 2: Purify via column chromatography (e.g., EtOAc/hexane gradient) .
  • Key Considerations: Moisture-sensitive intermediates require inert atmospheres. Yields depend on the steric hindrance of the alkylating agent and reaction time .

Q. 1.2. How is the structural integrity of this compound validated?

Answer:

  • X-ray crystallography (e.g., SHELX programs ) confirms bond angles and substituent positions.
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR verify substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, purine C6-Cl at δ 150–160 ppm) .
  • Mass Spectrometry: ESI+ or HRMS confirms molecular weight (e.g., [M+H]+^+ = 265.06 g/mol) .

Q. 1.3. What are the primary biological targets of furan-substituted purines?

Answer: Furan-modified purines often target enzymes (e.g., phosphodiesterases, kinases) or DNA/RNA-binding proteins . For example:

  • PDE Inhibition: 6-(2-furyl)purines inhibit PDE4 (IC₅₀ = 1.4–10.2 μM) via competitive binding to the catalytic site .
  • Antimicrobial Activity: Substitutions at N9 (e.g., benzyl, aryl) enhance activity against Mycobacterium tuberculosis (MIC = 0.39 µg/mL) .

Advanced Research Questions

Q. 2.1. How do substituents at N9 influence the antimycobacterial activity of 6-(2-furyl)purines?

Answer:

  • Electron-Donating Groups (EDGs): 4-Methoxybenzyl substituents increase lipophilicity and membrane penetration, reducing MIC values by 50% compared to unsubstituted analogs .

  • Steric Effects: Bulky groups (e.g., isopropyl) reduce activity due to hindered target binding.

  • Data Table:

    N9 SubstituentMIC (µg/mL) vs. M. tuberculosis
    4-Methoxybenzyl0.39
    Benzyl1.2
    Phenyl>10

Q. 2.2. How can computational modeling optimize the design of this compound derivatives?

Answer:

  • Docking Studies: Predict binding affinity to PDE4 using AutoDock Vina. Furyl groups form π-π interactions with Phe446 in PDE4 .
  • QSAR Models: Correlate ClogP values (<2.5) with improved cellular uptake (R² = 0.87) .
  • MD Simulations: Assess stability of purine-enzyme complexes over 100 ns trajectories .

Q. 2.3. How should researchers address contradictory data in enzyme inhibition assays?

Answer:

  • Case Study: Conflicting PDE2 inhibition data (IC₅₀ = 10.2 mM vs. 1.4 mM) arise from:
    • Assay Conditions: Variations in Mg²⁺ concentration (1–5 mM) alter enzyme kinetics .
    • Compound Purity: HPLC purity thresholds (<95%) reduce false positives .
  • Resolution: Standardize protocols (e.g., ISO 20776-1) and validate with positive controls (e.g., IBMX) .

Q. 2.4. What mechanistic insights explain the pro-apoptotic activity of this compound in cancer cells?

Answer:

  • Caspase Activation: Upregulates caspase-3/7 via mitochondrial ROS generation (2–3 fold increase vs. controls) .

  • Kinase Inhibition: Suppresses AKT phosphorylation (IC₅₀ = 12 µM) in Jurkat cells, inducing G1 arrest .

  • Data Table:

    Cell LineApoptosis Induction (IC₅₀, µM)Mechanism
    Jurkat25Caspase-3 activation
    K56230PDE4 inhibition

Methodological Best Practices

Q. 3.1. What purification techniques maximize yield for halogenated purines?

Answer:

  • Column Chromatography: Use silica gel with EtOAc/hexane (1:3 to 1:6) for baseline separation of N9 isomers .
  • Recrystallization: Ethanol/water (7:3) yields >90% purity for X-ray-quality crystals .

Q. 3.2. How to mitigate hydrolysis of the furan-methyl bond during storage?

Answer:

  • Storage Conditions: -20°C in amber vials under argon; avoid protic solvents (e.g., MeOH) .
  • Stabilizers: Add 1% w/v ascorbic acid to aqueous solutions to prevent oxidative cleavage .

Emerging Research Directions

Q. 4.1. Can this compound serve as a photochromic probe?

Answer: Preliminary data suggest that azo-derivatives exhibit reversible cis-trans isomerism under UV light (λ = 365 nm), enabling real-time tracking of enzyme activity .

Q. 4.2. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Continuous Flow Chemistry: Reduces reaction time from 12 h (batch) to 2 h via Pd-catalyzed coupling in microreactors .
  • Byproduct Management: Optimize THF/water biphasic systems to remove unreacted 6-chloropurine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.